N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine
Overview
Description
N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine is a compound that belongs to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them a significant area of interest in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have a broad range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular levels, contributing to their diverse pharmacological activities .
Preparation Methods
The synthesis of N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation reactions . Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .
Scientific Research Applications
N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, benzimidazole derivatives are known for their anticancer, antimicrobial, and antiviral properties . This compound is also used in the development of new pharmaceuticals and as a research tool to study various biological processes . In industry, it finds applications in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine can be compared with other benzimidazole derivatives such as albendazole, mebendazole, and thiabendazole . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . For example, albendazole and mebendazole are widely used as anthelmintic agents, while this compound may have more specialized applications in research and industry .
Properties
IUPAC Name |
N-methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-4-3-5-9-11(8)14-10(13-9)6-7-12-2/h3-5,12H,6-7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARBAVQYFZEMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CCNC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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